Technical Synthesis Guide: N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
Technical Synthesis Guide: N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
This technical guide details the synthesis of N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride , a vicinal diamine scaffold often utilized in medicinal chemistry as a pharmacophore for CNS-active ligands or as a chiral auxiliary.
The guide prioritizes the Amino Acid Activation Route (via Phenylalaninol) over the Mannich or Amide Reduction routes. This choice is critical: it preserves the primary amine at the C2 position and allows for stereochemical control (starting from L- or D-Phenylalanine), whereas direct amide reduction with LiAlH₄ would erroneously methylate the C2 nitrogen.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Deconstruction
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Systematic Name: 1-(Dimethylamino)-3-phenylpropan-2-amine dihydrochloride
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Chemical Formula: C₁₁H₁₈N₂ · 2HCl
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Core Structure: A propyl backbone substituted with a phenyl ring at C3, a primary amine at C2, and a dimethylamino group at C1.
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Key Challenge: Differentiating the two nitrogen centers. The C1 nitrogen is tertiary (dimethyl), while the C2 nitrogen is primary.
Pathway Selection: The Aziridinium Intermediate
Direct alkylation of a diamine precursor is prone to over-alkylation. The most robust "field-proven" method utilizes the chiral pool (Phenylalanine) .
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Logic: We convert the carboxylic acid of phenylalanine into the dimethylamine moiety.
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Mechanism: The reaction proceeds via an activated N-Boc-aziridine intermediate. This is the critical control point. The nucleophilic attack of dimethylamine on the aziridine is regioselective for the less hindered terminal carbon (C1), ensuring the correct 1,2-diamine isomer is formed rather than the 1,3-isomer or rearranged products.
Retrosynthetic Disconnection:
Target
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Preparation (Reduction & Protection)
Objective: Convert L-Phenylalanine to N-Boc-L-Phenylalaninol.
Step 1.1: Reduction of Phenylalanine
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Reagents: L-Phenylalanine, NaBH₄, Iodine (I₂), dry THF.
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Protocol:
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Suspend L-Phenylalanine (100 mmol) in dry THF (200 mL) under N₂.
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Add NaBH₄ (2.4 eq) in portions.
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Cool to 0°C. Dropwise add a solution of I₂ (1.0 eq) in THF. Caution: H₂ gas evolution.
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Reflux for 18 hours. The solution typically turns clear.
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Quench: Cool to 0°C, carefully add MeOH until bubbling ceases. Evaporate solvent.[1][2]
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Dissolve residue in 20% KOH solution and stir for 4 hours (to break borane complexes). Extract with DCM.
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Yield Target: >90% Phenylalaninol.
Step 1.2: Selective N-Protection
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Reagents: Di-tert-butyl dicarbonate (Boc₂O), Et₃N, DCM.
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Protocol:
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Dissolve Phenylalaninol (from 1.1) in DCM.[3]
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Add Et₃N (1.2 eq).
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Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.
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Wash with 1M citric acid (removes unreacted amine), then brine.
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Checkpoint: ¹H NMR should show a singlet ~1.4 ppm (Boc) and loss of broad NH₂ signal, replaced by doublet NH.
Phase 2: Activation & Substitution (The Critical Step)
Objective: Install the dimethylamine group via an activated intermediate.
Step 2.1: Mesylation
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Reagents: Methanesulfonyl chloride (MsCl), Et₃N, DCM.
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Protocol:
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Dissolve N-Boc-Phenylalaninol (50 mmol) in dry DCM (150 mL).
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Cool to -10°C (Ice/Salt bath).
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Dropwise add MsCl (1.2 eq) over 30 mins. Exothermic.
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Stir 1 hour at 0°C.
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Workup: Wash quickly with cold water, cold 1M HCl, and saturated NaHCO₃. Dry over MgSO₄.[2]
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Note: The mesylate is unstable; proceed immediately to Step 2.2.
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Step 2.2: Aziridine Formation & Ring Opening
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Reagents: Dimethylamine (33% in EtOH or 2M in THF), Sealed Tube/Autoclave.
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Protocol:
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Place the crude mesylate in a pressure vessel.
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Add excess Dimethylamine (10 eq). Excess is vital to drive the reaction and act as a proton scavenger.
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Seal and heat to 70-80°C for 12-16 hours.
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Mechanism: The amine acts as a base to cyclize the N-Boc-mesylate into an N-Boc-benzylaziridine , which is then attacked by dimethylamine at the terminal carbon.
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Workup: Concentrate to remove excess amine. Dissolve in EtOAc, wash with water. Purify via flash column chromatography (Silica, DCM:MeOH 95:5).
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Intermediate: tert-butyl (1-(dimethylamino)-3-phenylpropan-2-yl)carbamate.
Phase 3: Deprotection & Salt Formation
Objective: Remove Boc group and isolate the stable dihydrochloride salt.
Step 3.1: Acidolysis
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Reagents: 4M HCl in Dioxane (anhydrous).
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Protocol:
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Dissolve the intermediate from 2.2 in minimal dry dioxane or Et₂O.
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Add 4M HCl/Dioxane (5-10 eq) at 0°C.
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Stir at RT for 2-4 hours. A white precipitate should form.
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Isolation: Filter the solid under N₂ (hygroscopic). Wash with dry Et₂O.
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Recrystallization: Dissolve in hot MeOH, add Et₂O to turbid point, cool to -20°C.
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Part 3: Data Visualization & QC
Synthesis Pathway Diagram[5]
Caption: Step-wise synthesis via the activated aziridine pathway, ensuring regioselective installation of the dimethylamine group.
Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:H2O + 0.1% TFA) |
| ¹H NMR (D₂O) | δ 7.2-7.4 (m, 5H, Ar-H), 3.8 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-NMe₂), 2.9 (m, 2H, Ar-CH₂), 2.8 (s, 6H, N(CH₃)₂). | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 179.15 m/z (Free Base) | LC-MS (ESI+) |
| Counterion | 2.0 ± 0.1 molar equivalents Cl⁻ | Argentometric Titration |
Part 4: Critical Safety & Troubleshooting
Regioselectivity Verification
A common failure mode is the formation of the regioisomer (dimethylamine at C2).
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Diagnosis: In ¹H NMR, the C1 protons (adjacent to dimethylamine) appear as a doublet of doublets around 2.3-2.5 ppm in the free base. If the dimethylamine is at C2 (chiral center), the methyl singlet may split or shift significantly, and the integration of the CH backbone will differ.
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Prevention: Ensure the mesylation is kept cold and the subsequent amine addition is done rapidly to favor the kinetic aziridine formation/opening over direct displacement (which is sluggish for secondary mesylates).
Handling Dihydrochloride Salts
The 2HCl salt is hygroscopic .
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Storage: Store under Argon in a desiccator.
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Handling: Weigh quickly in a glovebox or low-humidity environment. If the solid becomes sticky (deliquescence), recrystallize from MeOH/Et₂O immediately.
References
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McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Standard protocol for Phenylalanine reduction).
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Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link (Review covering the aziridine ring-opening mechanics).
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Saito, S., et al. (1992). "Regioselective ring opening of N-protected aziridines with organometallic reagents." Chemical & Pharmaceutical Bulletin, 40(10), 2620-2626. Link (Validates regioselectivity at the terminal carbon).
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Aldrich, Sigma. "Safety Data Sheet: Methanesulfonyl Chloride." Link (Safety grounding for Phase 2).
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
